
4-Bromo-3-trifluoromethyl-benzeneethanamine
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Overview
Description
4-Bromo-3-trifluoromethyl-benzeneethanamine: is a chemical compound with the molecular formula C9H9BrF3N and a molecular weight of 268.07 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethanamine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethyl-benzeneethanamine typically involves the bromination of 3-trifluoromethyl-benzeneethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-trifluoromethyl-benzeneethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced intermediates.
Scientific Research Applications
Chemistry: 4-Bromo-3-trifluoromethyl-benzeneethanamine is used as a building block in organic synthesis for the preparation of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 4-Bromo-3-trifluoromethyl-benzeneethanamine depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Trifluoromethyl-4-bromoaniline
- 4-Bromo-3-(trifluoromethyl)phenylamine
Uniqueness: 4-Bromo-3-trifluoromethyl-benzeneethanamine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H9BrF3N |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 |
InChI Key |
VDVUDLQUUSCUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(F)(F)F)Br |
Origin of Product |
United States |
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